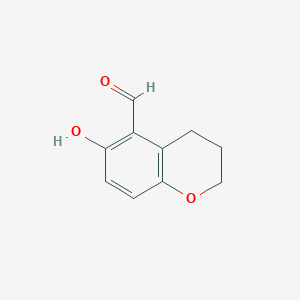
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is efficient for constructing complex benzopyran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield chromenoselenadiazoles .
Applications De Recherche Scientifique
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Chromenoselenadiazoles: Formed through oxidation reactions, these compounds have unique pharmacological properties.
Spirobenzopyrano-1,3,4-thiadiazolines: These derivatives are synthesized through cyclization reactions and have shown significant antitumor activities.
Uniqueness: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h3-4,6,12H,1-2,5H2 |
Clé InChI |
UBTQQLHHEDIWRK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C=O)O)OC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)






![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)




